

# Direct Violet 1: A Technical Guide to Safety, Toxicity, and Handling

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## Compound of Interest

Compound Name: Direct Violet 1

Cat. No.: B15568027

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, toxicity, and handling of **Direct Violet 1** (CAS No. 2586-60-9). The information is compiled to assist researchers, scientists, and drug development professionals in the safe and effective use of this compound.

## Chemical and Physical Properties

**Direct Violet 1**, also known as C.I. 22570 and Direct Violet N, is a double azo dye.<sup>[1]</sup> Its chemical formula is  $C_{32}H_{22}N_6Na_2O_8S_2$  with a molecular weight of 728.66 g/mol.<sup>[1][2]</sup> It typically appears as a red-brown to black powder.<sup>[3]</sup> It is soluble in water, slightly soluble in alcohol, and insoluble in other organic solvents.<sup>[4]</sup>

## Safety and Handling

Proper handling of **Direct Violet 1** is crucial to minimize exposure and ensure a safe laboratory environment. The following procedures are recommended based on established safety guidelines.<sup>[5][6]</sup>

## Personal Protective Equipment (PPE)

When handling **Direct Violet 1**, the use of appropriate personal protective equipment is mandatory. This includes:

- **Eye Protection:** Wear tightly fitting safety goggles or chemical safety goggles.<sup>[5][7]</sup>

- Hand Protection: Use chemical-resistant gloves. Gloves should be inspected before use.<sup>[5]</sup><sup>[7]</sup>
- Skin and Body Protection: Wear impervious clothing, such as a lab coat or a protective suit, to prevent skin contact.<sup>[5]</sup><sup>[7]</sup>
- Respiratory Protection: In case of insufficient ventilation or when dust formation is likely, use a suitable respirator.<sup>[5]</sup><sup>[7]</sup>

## Engineering Controls

Work with **Direct Violet 1** should be conducted in a well-ventilated area.<sup>[5]</sup> The use of a chemical fume hood or local exhaust ventilation is recommended to control airborne levels.<sup>[5]</sup> An eyewash station and a safety shower should be readily accessible.<sup>[5]</sup>

## Handling Procedures

- Avoid contact with skin, eyes, and clothing.<sup>[5]</sup>
- Avoid inhalation of dust or aerosols.<sup>[6]</sup>
- Minimize dust generation and accumulation.<sup>[5]</sup>
- Wash hands thoroughly after handling.<sup>[5]</sup>
- Do not eat, drink, or smoke in areas where the chemical is handled or stored.<sup>[8]</sup>

## Storage

**Direct Violet 1** should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.<sup>[5]</sup> Keep away from incompatible materials such as strong oxidizing and reducing agents.<sup>[5]</sup> Recommended storage temperature is 4°C, sealed away from moisture and light. For solutions in solvent, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.

## Toxicological Information

**Direct Violet 1** is classified under the Globally Harmonized System (GHS) with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

## Quantitative Toxicity Data

Endpoint	Species	Route	Value	Classification	Reference
Acute Oral Toxicity (LD50)	Rat	Oral	300 < LD50 ≤ 2000 mg/kg (estimated)	Category 4 (Harmful)	
Skin Irritation	---	---	Causes skin irritation	Category 2	
Eye Irritation	---	---	Causes serious eye irritation	Category 2A	
Respiratory Irritation	---	---	May cause respiratory irritation	STOT SE 3	
Carcinogenicity	---	---	Not classified as a carcinogen	---	
Mutagenicity	---	---	Mutagenicity data has been reported	---	

Note: The LD50 value is estimated based on the GHS classification "Acute toxicity, oral (Category 4)". **Direct Violet 1** is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the American Conference of Governmental Industrial Hygienists (ACGIH), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).

## First Aid and Emergency Procedures

### First Aid Measures

- In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[\[5\]](#)
- In case of skin contact: Flush skin with plenty of soap and water. Remove contaminated clothing. Get medical aid if irritation develops or persists.[\[5\]](#)
- If inhaled: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[\[5\]](#)
- If swallowed: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[\[5\]](#)

### Fire Fighting Measures

- Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or foam.[\[6\]](#)
- Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition.[\[5\]](#)
- Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[\[5\]](#)

### Accidental Release Measures

- Personal Precautions: Use proper personal protective equipment as indicated in Section 2.1.[\[5\]](#)
- Spill Cleanup: Vacuum or sweep up material and place it into a suitable disposal container. Avoid generating dusty conditions.[\[5\]](#)

## Experimental Protocols

### Acute Oral Toxicity (Modified from OECD 401)

This test provides information on the health hazards likely to arise from a short-term oral exposure to a substance.

- **Principle:** The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.
- **Test Animals:** Healthy young adult rodents (e.g., rats) are commonly used. Animals are fasted before administration of the substance.
- **Procedure:** A single dose of the substance is administered to the animals. If a single dose is not feasible, the dose can be given in smaller fractions over a period not exceeding 24 hours.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea), and changes in body weight for at least 14 days.
- **Pathology:** At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

## Bacterial Reverse Mutation Test (Ames Test)

This test is used to evaluate the mutagenic potential of a chemical compound.

- **Principle:** The test uses several strains of bacteria (e.g., *Salmonella typhimurium*) that carry mutations in genes involved in histidine synthesis. These bacteria, which are auxotrophic for histidine, are exposed to the test substance and plated on a histidine-limited medium. Mutagenic substances can cause reverse mutations, allowing the bacteria to synthesize histidine and form colonies.
- **Metabolic Activation:** The assay can be performed with and without the addition of a mammalian metabolic activation system (e.g., rat liver S9 fraction) to detect substances that become mutagenic after metabolism.
- **Procedure:**
  - The test substance at various concentrations, the bacterial strain, and the S9 mix (if used) are combined in a test tube.

- The mixture is added to a molten top agar and poured onto a minimal glucose agar plate.
- The plates are incubated at 37°C for 48-72 hours.
- Evaluation: The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies on negative control plates. A substance is considered mutagenic if it produces a reproducible, dose-related increase in the number of revertant colonies.

## In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

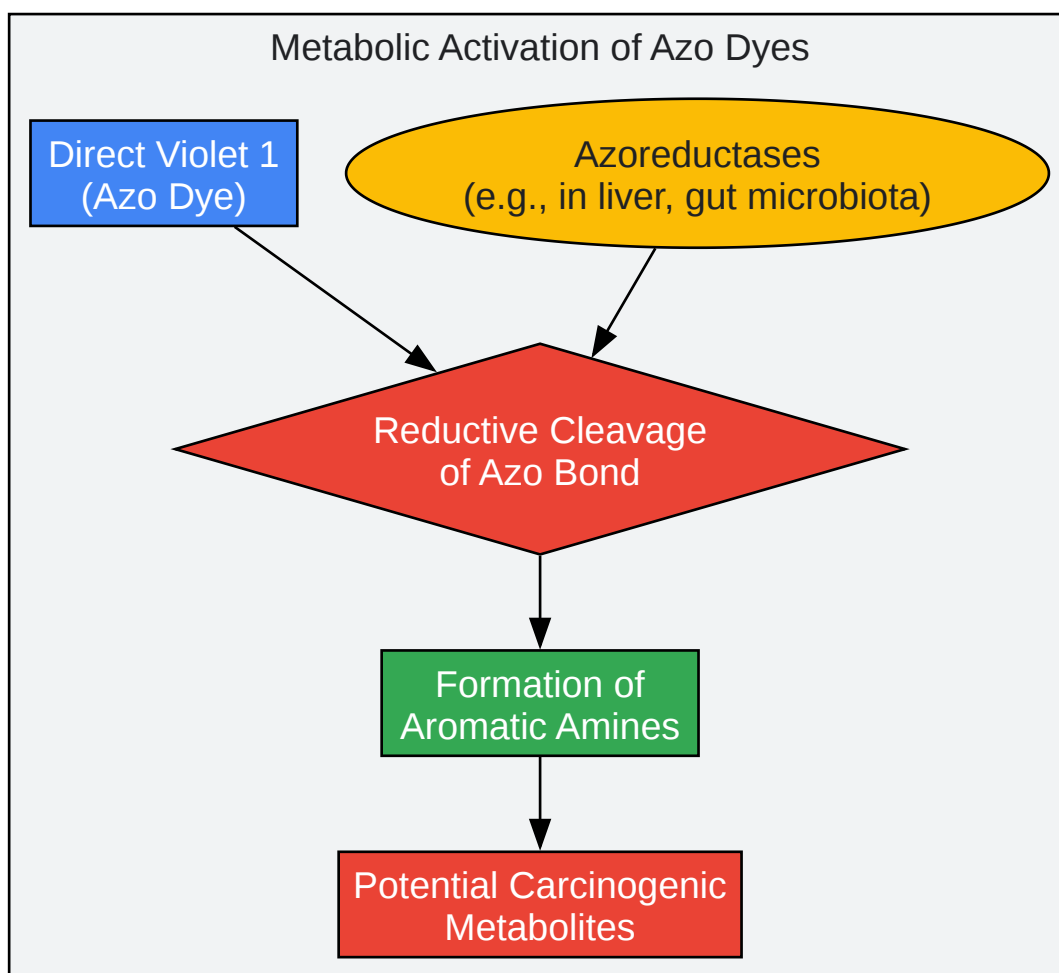
This test is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts by a test substance in vivo.

- Principle: The test substance is administered to an animal (typically a rodent). If the substance is genotoxic, it can cause the formation of micronuclei, which are small, membrane-bound DNA fragments from acentric chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis. These micronuclei are retained in the cytoplasm of young erythrocytes after the expulsion of the main nucleus.
- Procedure:
  - The test substance is administered to the animals, usually on one or more occasions.
  - At appropriate times after the last administration, bone marrow or peripheral blood is sampled.
  - The cells are stained, and the frequency of micronucleated immature (polychromatic) erythrocytes is determined.
- Evaluation: An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls is an indication of genotoxicity.

## Signaling Pathways and Mechanisms of Action

## Potential Metabolic Activation of Azo Dyes

Azo dyes like **Direct Violet 1** can undergo metabolic activation, a process that is a concern for this class of compounds. The azo bond can be cleaved by azoreductases, potentially forming aromatic amines. Some aromatic amines are known to be carcinogenic.



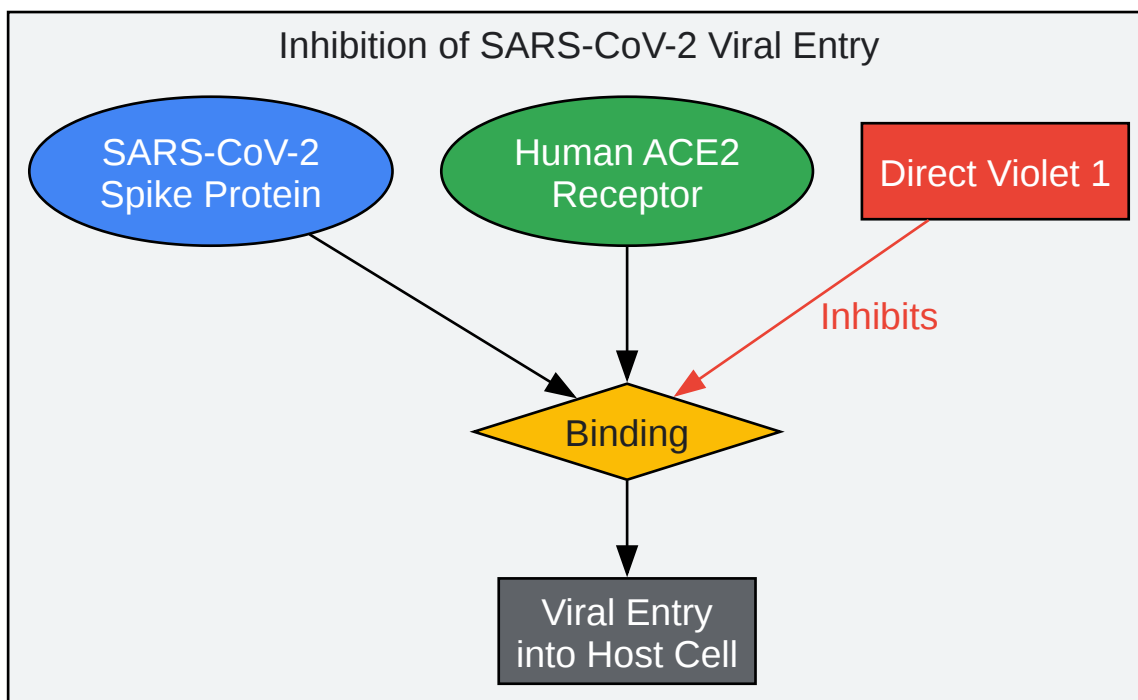
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Potential metabolic pathway of **Direct Violet 1**.

## Inhibition of SARS-CoV-2 Spike Protein-ACE2 Interaction

Recent research has identified **Direct Violet 1** as an inhibitor of the protein-protein interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2

(ACE2) receptor. This interaction is a critical step for viral entry into host cells.



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Mechanism of **Direct Violet 1** as a viral entry inhibitor.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)